molecular formula C9H9ClN2O3 B3087700 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride CAS No. 1177298-78-0

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

Cat. No.: B3087700
CAS No.: 1177298-78-0
M. Wt: 228.63
InChI Key: USYZZKNHUPKMLN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride (CAS: CID 3154177) is a heterocyclic compound comprising a furan ring substituted with a carboxylic acid group at position 2 and an imidazole moiety linked via a methylene bridge at position 3. Its molecular formula is C₉H₈N₂O₃·HCl, with a molecular weight of 228.64 g/mol (including HCl). Key structural identifiers include:

  • SMILES: C1=CN(C=N1)CC2=CC=C(O2)C(=O)O
  • InChIKey: NNJVURHBCVIUHK-UHFFFAOYSA-N .

Physicochemical Data
Predicted collision cross-section (CCS) values for ionized forms include:

Ion Form m/z Predicted CCS (Ų)
[M+H]⁺ 209.04 149.3
[M+Na]⁺ 231.02 158.7
[M-H]⁻ 207.03 140.5

No patent data or direct pharmacological studies are reported .

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZZKNHUPKMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177298-78-0
Record name 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the furoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions:
Reagents: Thionyl chloride (SOCl₂), methanol/ethanol.
Conditions: Reflux in anhydrous solvent (e.g., dichloromethane) at 60–80°C for 4–6 hours.
Product: Methyl/ethyl 5-(1H-imidazol-1-ylmethyl)furan-2-carboxylate.
Mechanism: Activation of the carboxylic acid via acyl chloride intermediate, followed by nucleophilic substitution with alcohol.

Amidation

The acid reacts with amines to form amides:
Reagents: Thionyl chloride (SOCl₂), primary/secondary amines (e.g., methylamine).
Conditions: Acyl chloride intermediate generated first, then reacted with amine in tetrahydrofuran (THF) at 0–25°C.
Product: 5-(1H-Imidazol-1-ylmethyl)-N-methylfuran-2-carboxamide.
Applications: Useful in synthesizing bioactive derivatives for pharmaceutical studies.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:
Reagents: Concentrated H₂SO₄ or pyrolysis at 200–250°C.
Conditions: Heating under reflux in H₂SO₄ (2–4 hours) or inert atmosphere for pyrolysis.
Product: 5-(1H-Imidazol-1-ylmethyl)furan.
Byproducts: CO₂ gas evolved during reaction.

Nucleophilic Substitution at Imidazole

The imidazole ring participates in alkylation or arylation:
Reagents: Alkyl halides (e.g., methyl iodide), aryl boronic acids .
Conditions: Pd-catalyzed coupling (Suzuki reaction) or base-mediated alkylation (K₂CO₃, DMF) .
Product: 5-((2-Methyl-1H-imidazol-1-yl)methyl)furan-2-carboxylic acid (alkylation) or biaryl derivatives (arylation) .

Salt Formation

The hydrochloride salt undergoes ion exchange:
Reagents: NaOH, KOH .
Conditions: Aqueous neutralization at 25°C.
Product: 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid (free base) .
Solubility: Free base is less water-soluble than the hydrochloride salt .

Oxidation and Reduction

  • Oxidation: The furan ring can be oxidized to a diketone using KMnO₄ in acidic conditions.

  • Reduction: The carboxylic acid group is reduced to alcohol via LiAlH₄.

Mechanistic Insights

  • Esterification/Amidation: Proceeds via acyl chloride intermediate, confirmed by FT-IR loss of -OH stretch at 2500–3000 cm⁻¹ .

  • Imidazole Reactivity: The N-methyl group in imidazole enhances electron density, favoring electrophilic substitution at the 4-position .

Scientific Research Applications

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The furoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Substituents/Modifications Molecular Formula Key Applications/Findings
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid HCl Furan + Imidazole -COOH at C2; -CH₂-imidazole at C5 C₉H₈N₂O₃·HCl No reported bioactivity
2-(1H-Imidazol-5-yl)acetic acid HCl (26751-24-6) Imidazole + Acetic acid -CH₂COOH at C5-imidazole C₅H₆N₂O₂·HCl Intermediate in drug synthesis
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole HCl (1909319-98-7) Imidazole + Phenylethyl + Cl -CH₂Cl at C5; -CH₂CH₂Ph at C2 C₁₂H₁₄Cl₂N₂ Pharmaceutical intermediate
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl (1170785-85-9) Furan + Imidazole + Sulfur -S-CH₂-imidazole (methylated) at C5 C₁₀H₁₁N₂O₃S·HCl Unreported; structural novelty

Key Observations :

  • Backbone Diversity : The target compound’s furan-imidazole scaffold contrasts with benzimidazole (e.g., 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid, similarity 0.71 ) or thiazole-based analogues (e.g., [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride ).
  • Functional Groups : Chloromethyl (in CAS 1909319-98-7) and sulfanyl (in CAS 1170785-85-9) substituents enhance reactivity for cross-coupling reactions, unlike the target compound’s simpler methylene bridge .

Physicochemical and Commercial Comparison

Table 2: Commercial and Stability Data
Compound Name (CAS) Commercial Status Purity Stability/Synthesis Challenges
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid HCl Discontinued N/A Likely synthesis complexity
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole HCl Available ≥95% Stable halogenated intermediate
2-(1H-Imidazol-5-yl)acetic acid HCl Available (similar) ≥90% Standard storage conditions

Key Observations :

  • The target compound’s discontinued status contrasts with analogues like CAS 1909319-98-7, which remain available due to their utility in drug discovery .
  • Stability challenges may arise from the furan ring’s susceptibility to oxidation or the hydrochloride salt’s hygroscopicity .

Biological Activity

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride is a compound that combines an imidazole ring with a furoic acid moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological significance.
  • Furoic Acid Moiety : A derivative of furan, contributing to the compound's reactivity and potential biological interactions.

These structural components facilitate diverse chemical reactions and biological interactions, enhancing its utility in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli31.25 - 62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

The compound's mechanism of action is believed to involve binding to metal ions and enzymes, affecting their activity and disrupting cellular processes .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. For instance, derivatives of imidazole and furoic acid have been linked to anti-tumor activities through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values for related compounds indicating their cytotoxic potential against cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Example Compound A8.9 ± 1.1Eca109 (Esophageal cancer)
Example Compound B14.3 ± 1.4Cisplatin-sensitive cells

These findings suggest that the imidazole and furoic acid components may synergistically enhance anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Binding : The imidazole ring can chelate metal ions, which is crucial for the antimicrobial action.
  • Cell Membrane Interaction : The furoic acid moiety may interact with cellular membranes, facilitating penetration into cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions .

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that various imidazole derivatives exhibited zones of inhibition against standard bacterial strains, showing promising results for further development as antimicrobial agents .
  • Antitumor Activity Evaluation : Another research focused on the synthesis of imidazole-containing compounds that showed significant cytotoxicity against different cancer cell lines, suggesting their potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride, and how can structural purity be confirmed?

  • Synthesis Methods : A common approach involves coupling imidazole derivatives with furoic acid precursors via nucleophilic substitution or condensation reactions. For example, imidazole-containing intermediates can be alkylated using halogenated furan derivatives under reflux conditions with acetic acid as a catalyst .
  • Structural Confirmation : Purity (>95%) is typically assessed via HPLC, as demonstrated for analogous imidazole-carboxylic acid derivatives . X-ray crystallography (e.g., single-crystal studies for similar tetrazole-imidazole compounds) or NMR can confirm the presence of the imidazole-methyl and furoic acid groups .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

  • Stability Protocols : Monitor degradation using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC-MS to identify breakdown products. Compounds with imidazole moieties are sensitive to oxidation, requiring inert atmosphere storage (-20°C in amber vials) .
  • Key Metrics : Track changes in melting point (e.g., lit. range 198–201°C for structurally related furoic acids) and HPLC retention times .

Q. How does the compound’s imidazole-furan hybrid structure influence its reactivity in medicinal chemistry applications?

  • Reactivity Profile : The imidazole ring participates in hydrogen bonding and π-π stacking, enhancing binding to biological targets, while the furoic acid group provides solubility and metabolic stability. Comparative studies with analogs (e.g., 5-(4-chlorophenyl)-2-furoic acid) suggest halogen substitution on the phenyl ring modulates antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

  • Experimental Design : Standardize assay conditions (e.g., bacterial strain, inoculum size, and compound concentration). For example, discrepancies in MIC values may arise from variations in solvent (DMSO vs. aqueous buffers) or incubation time .
  • Data Validation : Use orthogonal assays (e.g., time-kill kinetics and biofilm inhibition) to confirm activity. Reference controls like ciprofloxacin for bacteria and fluconazole for fungi are critical .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts like N-oxide derivatives?

  • Reaction Optimization : Employ catalytic hydrogenation or reducing agents (e.g., NaBH4) to suppress oxidation of the imidazole ring during synthesis. Monitor byproducts via TLC or LC-MS .
  • Case Study : For similar imidazole derivatives, adjusting the pH to 6–7 and using argon atmospheres reduced N-oxide formation by 40% .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with crystal structures of target proteins (e.g., CYP450 enzymes). Validate predictions with SPR binding assays .
  • Data Interpretation : Focus on key residues (e.g., His93 in thrombin for Ozagrel analogs) to explain selectivity differences .

Q. What advanced spectroscopic methods characterize degradation pathways under stressed conditions?

  • Techniques : LC-QTOF-MS identifies degradation products (e.g., hydrolyzed furoic acid or imidazole ring-opened species). FTIR tracks functional group changes (e.g., loss of carboxylate peaks at 1700 cm⁻¹) .
  • Case Study : For 5-(4-chlorophenyl)-2-furoic acid, photodegradation under UV light produced quinone-like byproducts, detectable via UV-Vis spectral shifts .

Methodological Guidelines Table

Research AspectRecommended MethodKey ParametersReference
Synthesis Nucleophilic alkylationReflux in AcOH, 3–5 h, 80°C
Purity Analysis HPLC with UV detectionColumn: C18; Mobile phase: MeCN/H2O (0.1% TFA)
Stability Testing Accelerated degradation study40°C/75% RH, 6 months
Biological Assays Microdilution MIC assayMueller-Hinton broth, 18–24 h incubation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride
Reactant of Route 2
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

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